molecular formula C8H10O2S B1591870 Ethyl 4-methylthiophene-2-carboxylate CAS No. 14282-79-2

Ethyl 4-methylthiophene-2-carboxylate

Cat. No. B1591870
CAS RN: 14282-79-2
M. Wt: 170.23 g/mol
InChI Key: LAHITTYDJJDJSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, which include Ethyl 4-methylthiophene-2-carboxylate, can be synthesized through various methods. One such method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 4-methylthiophene-2-carboxylate, can undergo various chemical reactions. For example, the Gewald reaction is a typical synthetic method to produce thiophene derivatives .

Scientific Research Applications

Gewald Reaction Synthesis

Ethyl 4-methylthiophene-2-carboxylate is employed in the synthesis of 2-aminothiophenes via the Gewald reaction, a one-pot process involving aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur. This method yields 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, showcasing its utility in constructing synthetically significant thiophene derivatives under environmentally friendly conditions (Tormyshev et al., 2006).

Thorpe Reaction Synthesis

Another application is found in the Thorpe cyclization technique, where ethyl 4-methylthiophene-2-carboxylate serves as a precursor for synthesizing 3-amino-4-arylthiophene-2-carboxylates. Utilizing phase transfer catalysis, this method provides a greener, more efficient approach to producing these compounds from 3-hydroxy-2-arylacrylonitriles and thioglycolates (Shah, 2011).

Photodetector Enhancement

Modified 3,4-ethylenedioxythiophene, closely related to ethyl 4-methylthiophene-2-carboxylate, is used in polymer photodetectors to significantly reduce dark current without impairing photovoltaic properties. This advancement enhances the detectivity of polymer photodetectors, extending their application range from UV to NIR (Zhang et al., 2015).

Future Directions

Thiophene and its substituted derivatives, including Ethyl 4-methylthiophene-2-carboxylate, have shown interesting applications in the field of medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research.

properties

IUPAC Name

ethyl 4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-6(2)5-11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHITTYDJJDJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597009
Record name Ethyl 4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylthiophene-2-carboxylate

CAS RN

14282-79-2
Record name Ethyl 4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-3-(4-methyl-2-thenoyl)-4-azaoxindole was first prepared according to a variation of the procedure of Example 2B, using 6-chloro-4-azaoxindole (1.3 g, 7.71 mmol) sodium (1.75 g, 49.7 mmol), 4-methylthiophene-2-carbonyl chloride (1.93 g, 12.0 mmol) and ethanol (40 mL). Ethyl-4-methylthiophene-2-carboxylate was prepared in situ by addition of the acid chloride to the sodium ethoxide solution. The azaoxindole was added and the reaction carried out as in Example 1B. Yield: 1.64 g (46%) m.p.>250°.
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
6-Chloro-3-(4-methyl-2-thenoyl)-4-azaoxindole
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0 (± 1) mol
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Reaction Step Two
Quantity
1.3 g
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reactant
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1.93 g
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reactant
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0 (± 1) mol
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reactant
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40 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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